molecular formula C8H11ClN2 B2855437 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole CAS No. 2137752-38-4

5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole

Cat. No.: B2855437
CAS No.: 2137752-38-4
M. Wt: 170.64
InChI Key: DGEWFDPWDINFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a chloromethyl group at the 5-position and a cyclobutyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction or by using cyclobutyl halides in a substitution reaction.

    Chloromethylation: The chloromethyl group is introduced using chloromethylation reagents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde with hydrochloric acid in the presence of a catalyst like zinc chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

    Substitution: The chloromethyl group is highly reactive and can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a cyclobutyl group.

    5-(Chloromethyl)-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a cyclobutyl group.

    5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

Uniqueness

The uniqueness of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole lies in its cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

5-(chloromethyl)-1-cyclobutylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c9-6-8-4-5-10-11(8)7-2-1-3-7/h4-5,7H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEWFDPWDINFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C(=CC=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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